2,5-Furandicarboxylic acid is a natural product found in Phomopsis velata with data available.
2,5-Furandicarboxylic acid
CAS No.: 3238-40-2
Cat. No.: VC20767045
Molecular Formula: C6H4O5
Molecular Weight: 156.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3238-40-2 |
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Molecular Formula | C6H4O5 |
Molecular Weight | 156.09 g/mol |
IUPAC Name | furan-2,5-dicarboxylic acid |
Standard InChI | InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) |
Standard InChI Key | CHTHALBTIRVDBM-UHFFFAOYSA-N |
SMILES | C1=C(OC(=C1)C(=O)O)C(=O)O |
Canonical SMILES | C1=C(OC(=C1)C(=O)O)C(=O)O |
Melting Point | 342 °C |
2,5-Furandicarboxylic acid (FDCA) is a renewable platform chemical with significant potential to replace petroleum-derived terephthalic acid in polymer production. Its bifunctional structure—a furan ring with two carboxylic acid groups—enables diverse applications in sustainable materials. Below is a structured analysis of its properties, synthesis methods, and industrial relevance.
Synthesis Methods
FDCA production routes are categorized into catalytic, electrochemical, and biocatalytic approaches:
Electrochemical Oxidation
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Substrate: 5-Hydroxymethylfurfural (HMF) or C5 furfural derivatives.
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Catalysts: Non-noble metals (e.g., Ni, Co) achieve >90% FDCA yield under mild conditions .
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Key factors: Electrolyte composition (e.g., cation type) and CO₂ flow rate optimize Faradaic efficiency .
Biocatalytic Production
Alternative Chemical Routes
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Galactaric acid route: One-pot synthesis using dimethyl carbonate yields FDME (FDCA ester) at 70% efficiency .
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Fructose-derived HMF oxidation: Co/Mn/Br catalysts in acetic acid achieve 85% FDCA yield .
Comparative Table of Synthesis Methods
Industrial Applications
FDCA’s bifunctional reactivity enables its use in:
Bio-based Polymers
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Polyethylene furanoate (PEF): Replaces PET in packaging, offering superior gas barrier properties .
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Polyamides and polyesters: FDCA-based polymers exhibit thermal stability up to 250°C .
Metal-Organic Frameworks (MOFs)
FDCA serves as a linker in MOFs for gas storage and catalysis due to its rigid aromatic structure .
Application Performance Metrics
Application | Key Metric | Source |
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PEF packaging | O₂ permeability 10× lower than PET | |
MOF-74 (Mg) | CO₂ adsorption: 8.2 mmol/g |
Challenges and Future Directions
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Scalability: Traditional HMF oxidation faces corrosion issues from acidic conditions .
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Cost: Noble-metal catalysts (e.g., Pt) remain expensive, driving research into non-precious alternatives .
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Feedstock diversification: Expanding FDCA production to C5 sugars (e.g., xylose) could reduce reliance on fructose .
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